5,6-Dibromohexahydro-4,7-methanoisobenzofuran-1,3-dione

Overview

Description

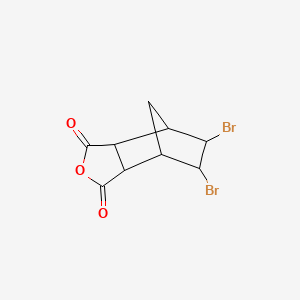

5,6-Dibromohexahydro-4,7-methanoisobenzofuran-1,3-dione is a chemical compound with the molecular formula C9H8Br2O3 and a molecular weight of 323.97 g/mol . This compound is characterized by its unique structure, which includes a hexahydro-4,7-methanoisobenzofuran core with two bromine atoms attached at the 5 and 6 positions. It is primarily used in research and development settings.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,6-Dibromohexahydro-4,7-methanoisobenzofuran-1,3-dione typically involves the bromination of hexahydro-4,7-methanoisobenzofuran-1,3-dione. The reaction is carried out under controlled conditions to ensure selective bromination at the 5 and 6 positions. Common reagents used in this process include bromine (Br2) and a suitable solvent such as chloroform or carbon tetrachloride. The reaction is usually performed at room temperature or slightly elevated temperatures to achieve optimal yields .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the compound is generally produced in small quantities for research purposes. Industrial-scale production would likely involve similar bromination reactions with appropriate scaling up of reaction vessels and optimization of reaction conditions to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

5,6-Dibromohexahydro-4,7-methanoisobenzofuran-1,3-dione undergoes several types of chemical reactions, including:

Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

Reduction Reactions: The compound can be reduced to remove the bromine atoms, yielding the corresponding hexahydro-4,7-methanoisobenzofuran-1,3-dione.

Oxidation Reactions: The compound can undergo oxidation to introduce additional functional groups or modify existing ones.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as sodium azide (NaN3) or potassium thiocyanate (KSCN). These reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile (CH3CN).

Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used under anhydrous conditions.

Oxidation Reactions: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed under acidic or basic conditions.

Major Products Formed

Substitution Reactions: Products include derivatives with different functional groups replacing the bromine atoms.

Reduction Reactions: The primary product is hexahydro-4,7-methanoisobenzofuran-1,3-dione.

Oxidation Reactions: Products vary depending on the specific oxidizing agent and conditions used, but may include compounds with additional oxygen-containing functional groups.

Scientific Research Applications

Biological Applications

5,6-Dibromohexahydro-4,7-methanoisobenzofuran-1,3-dione exhibits a range of biological activities that make it a candidate for further research in medicinal chemistry.

Antimicrobial Activity

Studies have indicated that compounds similar to this compound possess antimicrobial properties. These compounds have been tested against various bacterial strains, showing promising results in inhibiting growth .

Anticancer Potential

Research has also highlighted the potential of this compound in anticancer applications. Its structural analogs have demonstrated cytotoxic effects on cancer cell lines, suggesting that this compound may have similar effects due to its structural characteristics .

Material Science Applications

The unique properties of this compound extend into material science:

Polymer Chemistry

This compound can be utilized as a monomer or additive in polymer synthesis. Its brominated structure can enhance flame retardancy and thermal stability in polymer matrices. Research indicates that incorporating such compounds into polymers can improve their mechanical properties and resistance to degradation .

Environmental Studies

Given the increasing concern over environmental pollutants, the study of halogenated compounds like this compound is crucial:

Toxicity Assessment

The environmental impact and toxicity of this compound are subjects of ongoing research. Understanding its degradation pathways and potential bioaccumulation is essential for assessing risks associated with its use in industrial applications .

Case Studies

| Study | Focus | Findings |

|---|---|---|

| Study on Antimicrobial Properties | Evaluated against E. coli and S. aureus | Showed significant inhibition at low concentrations |

| Anticancer Activity Assessment | Tested on various cancer cell lines | Indicated cytotoxic effects comparable to known chemotherapeutics |

| Polymer Enhancement Research | Incorporated into polycarbonate matrices | Improved thermal stability and mechanical strength |

Mechanism of Action

The mechanism of action of 5,6-Dibromohexahydro-4,7-methanoisobenzofuran-1,3-dione involves its interaction with specific molecular targets. The bromine atoms play a crucial role in its reactivity, allowing it to form covalent bonds with nucleophilic sites on biomolecules. This interaction can lead to the modification of proteins, nucleic acids, and other cellular components, thereby affecting various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

Hexahydro-4,7-methanoisobenzofuran-1,3-dione: Lacks the bromine atoms, making it less reactive in certain chemical reactions.

5,6-Dichlorohexahydro-4,7-methanoisobenzofuran-1,3-dione: Similar structure but with chlorine atoms instead of bromine, leading to different reactivity and properties.

5,6-Diiodohexahydro-4,7-methanoisobenzofuran-1,3-dione: Contains iodine atoms, which are larger and more polarizable than bromine, affecting its chemical behavior

Uniqueness

5,6-Dibromohexahydro-4,7-methanoisobenzofuran-1,3-dione is unique due to the presence of bromine atoms, which impart specific reactivity and properties that are distinct from its chloro and iodo analogs. This makes it particularly useful in certain synthetic and research applications where bromine’s reactivity is advantageous .

Biological Activity

5,6-Dibromohexahydro-4,7-methanoisobenzofuran-1,3-dione is a compound that has garnered interest due to its potential biological activities, particularly in the field of agrochemicals and insecticides. This article delves into the synthesis, biological effects, and relevant studies surrounding this compound.

Synthesis

The synthesis of this compound typically involves a Diels-Alder reaction between furan derivatives and cyclopentadiene. This method allows for regio- and stereoselective control over the resulting compounds. The synthesis pathway can be summarized as follows:

- Starting Materials : Furan-2(5H)-one and cyclopentadiene.

- Reaction Conditions : The reaction is conducted under controlled conditions to favor the formation of specific adducts.

- Final Product : The target compound is isolated and purified for further analysis.

Insecticidal Properties

Research has highlighted the insecticidal activity of this compound against various insect pests. A notable study demonstrated its effectiveness against Diaphania hyalinata, a common pest in agriculture:

- Effectiveness : The compound exhibited a significant knockdown effect, killing up to 90% of the pest population at certain concentrations.

- Selectivity : It was observed that formulations containing this compound also had a selective impact on non-target organisms such as pollinator bees (Tetragonisca angustula), which were affected less severely (68.30% mortality) compared to the target pest .

Toxicological Studies

Toxicological assessments have been conducted to evaluate the safety profile of this compound:

Case Study 1: Insecticidal Efficacy

A study focused on the insecticidal efficacy of various lactones derived from furan compounds included this compound. The results showed that this compound had one of the highest mortality rates against D. hyalinata, indicating its potential as a viable agrochemical alternative.

Case Study 2: Selectivity Towards Non-target Species

Another investigation assessed the selectivity of this compound formulations on beneficial insects. The findings revealed that while effective against target pests, the compound showed lower toxicity to beneficial species like bees and natural predators .

Properties

IUPAC Name |

8,9-dibromo-4-oxatricyclo[5.2.1.02,6]decane-3,5-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8Br2O3/c10-6-2-1-3(7(6)11)5-4(2)8(12)14-9(5)13/h2-7H,1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HHFFMUZIOYHTFC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2C3C(C1C(C2Br)Br)C(=O)OC3=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8Br2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40884164 | |

| Record name | 4,7-Methanoisobenzofuran-1,3-dione, 5,6-dibromohexahydro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40884164 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

323.97 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5455-81-2, 63179-93-1 | |

| Record name | 5,6-Dibromohexahydro-4,7-methanoisobenzofuran-1,3-dione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5455-81-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4,7-Methanoisobenzofuran-1,3-dione, 5,6-dibromohexahydro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005455812 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC140602 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=140602 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2, 5,6-dibromo- | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=122103 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2, 5,6-dibromo- | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=6139 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4,7-Methanoisobenzofuran-1,3-dione, 5,6-dibromohexahydro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 4,7-Methanoisobenzofuran-1,3-dione, 5,6-dibromohexahydro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40884164 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.